molecular formula C6H13BrClN B1167487 Restriction endonuclease Vsp I CAS No. 108398-30-7

Restriction endonuclease Vsp I

Cat. No.: B1167487
CAS No.: 108398-30-7
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Description

Restriction endonuclease Vsp I is a Type II restriction enzyme commonly employed in molecular biology for DNA digestion and restriction fragment length polymorphism (RFLP) analysis. For instance, Vsp I was utilized in analyzing mitochondrial DNA polymorphisms in Atlantic swordfish (Xiphias gladius), where it generated three distinct restriction patterns, aiding in the differentiation of genetic subpopulations . Similarly, Vsp I was applied in copepod 18S rRNA gene studies to categorize operational taxonomic units (OTUs) based on digestion profiles . These applications underscore its utility in generating reproducible cleavage patterns for comparative genomic analyses.

Properties

CAS No.

108398-30-7

Molecular Formula

C6H13BrClN

Synonyms

Restriction endonuclease Vsp I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Restriction Endonucleases

To contextualize Vsp I, we compare its properties—inferred from usage patterns—with other well-characterized Type II restriction enzymes. Key parameters include recognition sequences, cleavage characteristics, and applications.

Table 1: Comparative Analysis of Vsp I and Related Enzymes
Enzyme Recognition Sequence* Cleavage Pattern Overhang Type Key Applications Thermal Stability References
Vsp I Not explicitly stated 3 restriction patterns observed (e.g., in Xiphias gladius) Presumed sticky Population genetics, RFLP analysis Likely mesophilic
Alu I AG▼CT Blunt ends None General cloning, SNP detection Mesophilic
Dra I TTT▼AAA Blunt ends None Large DNA fragment analysis Mesophilic
Hpa II C▼CGG Sticky ends 5' overhang Methylation-sensitive studies Mesophilic
Dde I C▼TNAG Sticky ends 5' overhang Mitochondrial DNA analysis Mesophilic
PabI GTAC▼ (thermophilic) 3' TA overhang Sticky Biotechnology (unique overhangs) Thermophilic
PvuRts1I 5-hydroxymethylcytosine-specific Variable Specialized Epigenetic mapping Moderate

*▼ indicates cleavage position.

Key Findings and Distinctions

Recognition Specificity and Cleavage Patterns: While Vsp I’s exact recognition site remains undefined, its use in generating three distinct RFLP patterns in Xiphias gladius suggests a recognition sequence of intermediate length (likely 4–6 bp) with moderate degeneracy . This contrasts with enzymes like Alu I (4 bp, non-degenerate) and Dra I (6 bp, highly specific). Unlike PabI, which leaves unique 3' TA overhangs useful for directional cloning, Vsp I’s cleavage type (blunt or sticky) must be inferred from its application in RFLP, where sticky ends are typical .

PvuRts1I specializes in cleaving 5-hydroxymethylcytosine-modified DNA, a function absent in Vsp I, which targets unmodified sequences .

Thermal Stability :

  • Vsp I is presumed mesophilic, aligning with common Type II enzymes like Alu I and Dde I. This contrasts with thermophilic enzymes like PabI , which operates optimally at high temperatures (e.g., 65°C) .

Regulatory Proteins and Cofactors :

  • Unlike Type I enzymes (e.g., EcoKI), which require ATP and multi-subunit complexes, Vsp I functions independently as a Type II enzyme, requiring only Mg²⁺ as a cofactor .

Research Implications and Limitations

  • Strengths : Vsp I’s reproducibility in generating restriction patterns makes it a reliable tool for genetic diversity studies. Its inferred mesophilic nature ensures compatibility with standard laboratory protocols.
  • Limitations : The lack of explicit data on its recognition sequence and cleavage mechanism hinders precise engineering applications. Advances in sequencing and protein characterization could resolve this gap.
  • Evolutionary Context : Homology studies suggest that restriction enzymes like Vsp I may share ancestral origins with other Type II enzymes, as seen in the conserved motifs of PspGI and EcoRII .

Q & A

Q. What is the recognition sequence of Vsp I, and how is its cleavage pattern experimentally validated?

To determine the recognition sequence and cleavage specificity of Vsp I, perform digestion on plasmid or genomic DNA with known sequences. Analyze digested fragments via agarose gel electrophoresis and compare fragment sizes to theoretical predictions based on sequence databases. For validation, use Sanger sequencing of purified fragments to confirm cleavage sites .

Q. What are the optimal buffer conditions (pH, ionic strength, Mg²⁺ concentration) for Vsp I activity?

Standardize buffer conditions by testing enzyme activity across a pH range (e.g., 7.0–9.0) and varying Mg²⁺ concentrations (1–10 mM). Measure cleavage efficiency via gel densitometry or real-time fluorescence assays. Compare results with established protocols for Type II restriction enzymes, adjusting for Vsp I’s unique cofactor requirements .

Q. How does Vsp I handle star activity, and how can researchers minimize nonspecific cleavage?

Star activity (relaxed specificity) can arise under suboptimal conditions (e.g., high glycerol, low ionic strength). To mitigate this, reduce enzyme-to-DNA ratios, use high-purity DNA, and avoid prolonged incubation times. Validate specificity using control DNA with known Vsp I sites and monitor cleavage fidelity via sequencing .

Advanced Research Questions

Q. What structural mechanisms underpin Vsp I’s sequence specificity and catalytic efficiency?

Employ X-ray crystallography or cryo-electron microscopy (cryo-EM) to resolve the enzyme-DNA complex. Analyze interactions between Vsp I’s catalytic domains (e.g., PD-(D/E)XK motifs) and the DNA backbone. Compare with structural data from homologous enzymes like EcoRI or BamHI to identify conserved vs. unique binding features .

Q. How do mutations in Vsp I’s active site affect its cleavage kinetics and substrate binding?

Introduce site-directed mutations (e.g., catalytic residue substitutions) and measure kinetic parameters (kₐₜₜ, Kₘ) using stopped-flow fluorescence or Förster resonance energy transfer (FRET). Compare wild-type and mutant enzymes to dissect roles of specific residues in DNA recognition and cleavage .

Q. Can Vsp I be engineered for altered specificity or enhanced thermostability?

Apply directed evolution or rational design (e.g., targeting DNA-binding loops) to modify specificity. Screen mutants using phage display or high-throughput sequencing of cleavage products. For thermostability, introduce stabilizing mutations (e.g., disulfide bonds) and assess activity at elevated temperatures via thermal shift assays .

Q. How does Vsp I’s activity vary on methylated vs. non-methylated DNA substrates?

Compare cleavage efficiency on in vitro methylated DNA (e.g., using CpG methyltransferases) versus untreated DNA. Use Southern blotting or methylation-sensitive PCR to quantify cleavage inhibition. Cross-reference with methylation patterns in bacterial genomes to infer biological relevance .

Methodological and Analytical Questions

Q. What techniques are suitable for real-time monitoring of Vsp I’s DNA cleavage kinetics?

Use FRET-based probes with dual-labeled DNA substrates or SYBR Gold fluorescence to track cleavage in real time. For single-molecule insights, employ total internal reflection fluorescence (TIRF) microscopy or magnetic tweezers to observe enzyme-DNA interactions .

Q. How can researchers resolve contradictions in Vsp I’s reported cleavage efficiency across studies?

Standardize experimental variables (e.g., buffer composition, DNA topology). Validate findings using orthogonal methods (e.g., gel electrophoresis, HPLC fragment analysis). Conduct meta-analyses of published data to identify confounding factors, such as enzyme batch variability .

Q. What bioinformatics tools are recommended for predicting Vsp I cleavage sites in novel genomes?

Use tools like REBASE or RestrictionMapper to identify putative recognition sites. Cross-validate predictions with in silico digestion followed by alignment to experimental data. Integrate machine learning models trained on enzyme-specific cleavage patterns .

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